An In-depth Technical Guide to 4-Bromo-3-methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Bromo-3-methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-3-methoxybenzenesulfonyl chloride. This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives for drug discovery. This document details its physicochemical characteristics, provides illustrative experimental protocols, and explores its role in the development of therapeutic agents.
Core Chemical and Physical Properties
4-Bromo-3-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. While specific experimental data for this compound is not extensively available in the public domain, the properties of its isomer, 3-Bromo-4-methoxybenzenesulfonyl chloride, and related compounds provide valuable insights.
Table 1: Chemical and Physical Properties of 4-Bromo-3-methoxybenzenesulfonyl Chloride and Related Isomers
| Property | 4-Bromo-3-methoxybenzenesulfonyl chloride | 3-Bromo-4-methoxybenzenesulfonyl chloride |
| CAS Number | 1215295-91-2[1][2] | 23094-96-4 |
| Molecular Formula | C₇H₆BrClO₃S[1][2] | C₇H₆BrClO₃S |
| Molecular Weight | 285.55 g/mol [1] | 285.54 g/mol |
| Melting Point | 59-62 °C | 83-88 °C |
| Boiling Point | Not available | 366.0 ± 27.0 °C (Predicted)[3] |
| Density | Not available | 1.717 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Generally soluble in organic solvents. Limited solubility in non-polar solvents like hexane. Soluble in polar solvents, but may react with protic solvents like water and alcohols.[4] | Not available |
| Purity | 95%[5] | 97% |
Spectroscopic and Analytical Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling constants influenced by the bromo, methoxy, and sulfonyl chloride substituents. The methoxy group will present as a singlet.
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbons in the molecule. The chemical shifts will be characteristic of a substituted benzene ring.
IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).
Mass Spectrometry: Predicted mass spectrometry data suggests the following adducts and collision cross sections (CCS).[6]
Table 2: Predicted Mass Spectrometry Data for 4-Bromo-3-methoxybenzenesulfonyl chloride [6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 284.89824 | 137.1 |
| [M+Na]⁺ | 306.88018 | 152.2 |
| [M-H]⁻ | 282.88368 | 144.8 |
| [M+NH₄]⁺ | 301.92478 | 158.8 |
| [M+K]⁺ | 322.85412 | 139.5 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a related isomer and a general procedure for the synthesis of sulfonamides, which can be adapted for 4-Bromo-3-methoxybenzenesulfonyl chloride.
Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride from 2-Bromoanisole
This protocol can be adapted for the synthesis of 4-Bromo-3-methoxybenzenesulfonyl chloride by starting with 1-bromo-2-methoxybenzene.
Materials:
-
2-Bromoanisole
-
Chloroform
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane
-
Triethylamine
-
tert-Butylamine
-
5% Citric acid solution
-
Dissolve 2-bromo-1-methoxybenzene (10.0 mmol) in chloroform (5 mL).
-
Cool the solution to -5 °C to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (30.0 mmol) dropwise over 30 minutes, maintaining the temperature.
-
Allow the reaction mixture to gradually warm to room temperature over 1 hour.
-
Pour the reaction mixture onto crushed ice and transfer to a separatory funnel.
-
Separate the aqueous layer and extract twice with chloroform.
-
Combine the organic layers, dry, and concentrate to yield 3-bromo-4-methoxybenzenesulfonyl chloride.
General Protocol for Sulfonamide Synthesis
This protocol describes the reaction of a benzenesulfonyl chloride with an amine to form a sulfonamide.
Materials:
-
4-Bromo-3-methoxybenzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure: [9]
-
Dissolve the amine (1.0 equiv) in anhydrous DCM and add pyridine (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-Bromo-3-methoxybenzenesulfonyl chloride (1.1 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Discovery
Benzenesulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[10][11][12][13][14] The sulfonamide functional group is a key pharmacophore in numerous FDA-approved drugs.[10][11][12]
Derivatives of 4-Bromo-3-methoxybenzenesulfonyl chloride can be synthesized to target a variety of diseases, including:
-
Bacterial infections[14]
The bromine atom on the phenyl ring provides a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Role in Modulating Signaling Pathways
Sulfonamide-based drugs are known to modulate various signaling pathways by inhibiting key enzymes.[10][11][12] For example, some sulfonamides act as inhibitors of carbonic anhydrase, while others can modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[10][11][12] The development of novel sulfonamides from 4-Bromo-3-methoxybenzenesulfonyl chloride could lead to new therapeutic agents that target these and other critical cellular pathways.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis of sulfonamide derivatives.
Drug Discovery Workflow
Caption: General drug discovery workflow.
Representative Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway.
References
- 1. 4-Bromo-3-methoxybenzenesulfonyl chloride [oakwoodchemical.com]
- 2. 1215295-91-2|4-Bromo-3-methoxybenzenesulfonyl Chloride|4-Bromo-3-methoxybenzenesulfonyl Chloride|-范德生物科技公司 [bio-fount.com]
- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - 4-bromo-3-methoxybenzenesulfonyl chloride (C7H6BrClO3S) [pubchemlite.lcsb.uni.lu]
- 7. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]
- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. citedrive.com [citedrive.com]
- 13. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 14. ajchem-b.com [ajchem-b.com]
